molecular formula C17H22ClNO3 B2544354 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride CAS No. 352458-19-6

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Cat. No.: B2544354
CAS No.: 352458-19-6
M. Wt: 323.82
InChI Key: XBNWBUPHURMDAP-UHFFFAOYSA-N
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Description

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a chemical compound known for its role as an impurity in Propranolol, a β-adrenergic blocker used as an antihypertensive and antianginal agent. This compound belongs to the Propranolol product family and is characterized by its unique molecular structure, which includes a morpholine ring and a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its role as an impurity in Propranolol and its potential effects on the pharmacological properties of the drug.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

As an impurity of Propranolol, 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride may share some of the mechanisms of action of Propranolol. Propranolol is a β-adrenergic blocker that works by inhibiting the action of epinephrine and norepinephrine on β-adrenergic receptors, leading to decreased heart rate and blood pressure. The exact molecular targets and pathways involved for this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Propranolol Hydrochloride: A β-adrenergic blocker used as an antihypertensive and antianginal agent.

    1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Another impurity of Propranolol with a similar structure.

Uniqueness

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is unique due to its specific combination of a morpholine ring and a naphthalene moiety, which distinguishes it from other similar compounds. This unique structure may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-morpholin-4-yl-3-naphthalen-2-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.ClH/c19-16(12-18-7-9-20-10-8-18)13-21-17-6-5-14-3-1-2-4-15(14)11-17;/h1-6,11,16,19H,7-10,12-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNWBUPHURMDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC3=CC=CC=C3C=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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